3,5-Dichloro-2-(trifluoromethyl)pyridine
Overview
Description
3,5-Dichloro-2-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of chlorine and trifluoromethyl groups attached to a pyridine ring. This compound is notable for its applications in various fields, including agrochemicals and pharmaceuticals, due to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
3,5-Dichloro-2-(trifluoromethyl)pyridine (2,3,5-DCTF) is a key structural motif in active agrochemical and pharmaceutical ingredients . It is primarily used in the synthesis of several crop-protection products . The major use of 2,3,5-DCTF derivatives is in the protection of crops from pests .
Mode of Action
The biological activities of 2,3,5-DCTF derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Its chloro and trifluoromethyl groups can undergo substitution reactions, cross-coupling reactions, or serve as reactive sites for further transformations .
Biochemical Pathways
It is known that the compound plays a fundamental role as a key structural ingredient for the development of many agrochemical and pharmaceutical compounds .
Pharmacokinetics
The compound is known for its stability and reactivity, which makes it suitable for use in various chemical reactions .
Result of Action
The presence of a fluorine atom and a pyridine structure in 2,3,5-DCTF result in superior pest control properties when compared to traditional phenyl-containing insecticides . It is used in the synthesis of several crop-protection products, indicating its effectiveness in controlling pests .
Action Environment
The action, efficacy, and stability of 2,3,5-DCTF can be influenced by various environmental factors. It is known that the compound should be stored in a well-ventilated place and kept cool .
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in the synthesis of several crop-protection products . The biological activities of 3,5-Dichloro-2-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Cellular Effects
It is known that the compound is used in the synthesis of several crop-protection products . These products are designed to protect crops from pests, suggesting that this compound may have some effect on cellular processes in pests.
Molecular Mechanism
It is known that the compound is used in the synthesis of several crop-protection products . These products are designed to protect crops from pests, suggesting that this compound may interact with certain biomolecules in pests.
Temporal Effects in Laboratory Settings
It is known that the compound is used in the synthesis of several crop-protection products . These products are designed to protect crops from pests, suggesting that this compound may have some long-term effects on cellular function in pests.
Dosage Effects in Animal Models
It is known that the compound is used in the synthesis of several crop-protection products . These products are designed to protect crops from pests, suggesting that this compound may have some dosage-dependent effects in pests.
Metabolic Pathways
It is known that the compound is used in the synthesis of several crop-protection products . These products are designed to protect crops from pests, suggesting that this compound may interact with certain enzymes or cofactors in pests.
Transport and Distribution
It is known that the compound is used in the synthesis of several crop-protection products . These products are designed to protect crops from pests, suggesting that this compound may have some effects on its localization or accumulation in pests.
Subcellular Localization
It is known that the compound is used in the synthesis of several crop-protection products . These products are designed to protect crops from pests, suggesting that this compound may be directed to specific compartments or organelles in pests.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-(trifluoromethyl)pyridine typically involves the chlorination of 2-amino-5-methylpyridine, followed by diazotization and subsequent reaction with copper chloride to yield 2,3-dichloro-5-(trifluoromethyl)pyridine . Another method involves the chlorination of 2-chloro-5-methylpyridine, followed by fluorination with hydrogen fluoride .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions are less common but can be used to modify the compound’s functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a base.
Catalysts: Palladium on carbon (Pd/C) is often used in hydrogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with sodium methoxide can yield methoxy-substituted derivatives .
Scientific Research Applications
3,5-Dichloro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
Comparison: 3,5-Dichloro-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher stability and specific biological activities, making it valuable in various applications .
Properties
IUPAC Name |
3,5-dichloro-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSALYASKYGIWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290383 | |
Record name | 3,5-dichloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7655-72-3 | |
Record name | 3,5-Dichloro-2-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7655-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 68375 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007655723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7655-72-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-dichloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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